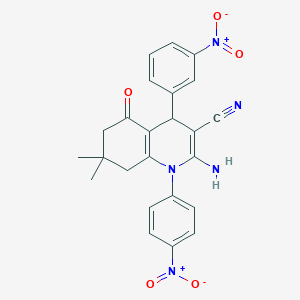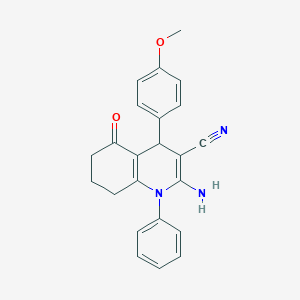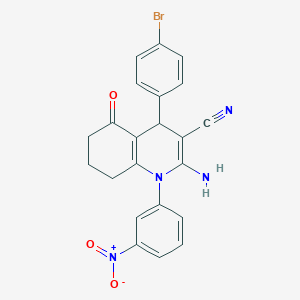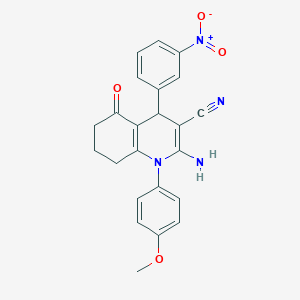![molecular formula C15H22N4OS B387728 N'-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B387728.png)
N'-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide is a chemical compound with the molecular formula C15H22N4OS. It is known for its unique structure, which includes a cycloheptylidene group, a dimethylpyrimidinyl group, and a sulfanylacetohydrazide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide typically involves the reaction of cycloheptanone with 4,6-dimethyl-2-mercaptopyrimidine and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for N’-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反应分析
Types of Reactions
N’-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines. Substitution reactions typically result in the formation of new carbon-sulfur or carbon-nitrogen bonds, leading to a variety of substituted derivatives .
科学研究应用
N’-cycloheptylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment
属性
分子式 |
C15H22N4OS |
|---|---|
分子量 |
306.4g/mol |
IUPAC 名称 |
N-(cycloheptylideneamino)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H22N4OS/c1-11-9-12(2)17-15(16-11)21-10-14(20)19-18-13-7-5-3-4-6-8-13/h9H,3-8,10H2,1-2H3,(H,19,20) |
InChI 键 |
IGAQJXGPALYZJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=C2CCCCCC2)C |
规范 SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=C2CCCCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[(3-Methylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoic acid](/img/structure/B387645.png)
![(4Z)-1-(4-chlorophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B387646.png)
![(4Z)-1-(4-chlorophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B387648.png)


![N-(2,4-dichlorobenzylidene)-N-{1-[1-(3-methylphenyl)-1H-tetraazol-5-yl]cyclohexyl}amine](/img/structure/B387653.png)
![N-benzyl-N-{2-[benzyl(2-thienylcarbonyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B387654.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B387655.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B387656.png)



![2-Amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B387662.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B387666.png)
